N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic system with a pyrazole and pyridine ring. Key structural features include:
- N-butyl group: Enhances lipophilicity and may influence membrane permeability.
- Phenyl group at position 2: Contributes to aromatic stacking interactions.
- Carboxamide at position 7: Facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-3-13-26-23(30)20-15-28(14-17-9-11-18(25)12-10-17)16-21-22(20)27-29(24(21)31)19-7-5-4-6-8-19/h4-12,15-16H,2-3,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUQIJIPRAEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring. This intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core. Subsequent functionalization steps, such as alkylation, acylation, and amination, are employed to introduce the butyl, fluorophenylmethyl, and carboxamide groups, respectively. The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents, solvents, and catalysts is also optimized to minimize costs and environmental impact while maximizing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms. Substitution reactions can result in the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The pyrazolo[4,3-c]pyridine core distinguishes the target compound from analogs with different fused-ring systems:
*Calculated based on molecular formula C25H24FN3O2.
Key Observations :
Substituent Analysis
A. N-Substituents
- CAS 921846-85-7 : A tetrahydrofuran-derived N-substituent introduces oxygen, improving solubility but reducing lipophilicity compared to the butyl group .
B. Aromatic Substituents
- 4-Fluorophenylmethyl (Target) : Fluorine’s electronegativity may strengthen dipole interactions in binding pockets.
- 3,4-Dichlorophenyl () : Chlorine atoms enhance electron-withdrawing effects but increase molecular weight and steric bulk.
- 4-Bromophenyl () : Bromine’s larger atomic radius may hinder binding in sterically constrained targets.
C. Carboxamide Modifications
Implications of Structural Differences
- Lipophilicity : The N-butyl group in the target compound likely results in higher logP values compared to analogs with polar substituents (e.g., tetrahydrofuran in ).
- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorine/bromine-containing analogs .
- Crystal Packing : Hydrogen-bonding patterns (as discussed in ) could differ due to substituent electronegativity, affecting solubility and crystallization behavior.
Biological Activity
N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H24FN3O3
- Molecular Weight : 417.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound exhibits:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.01 µM to 0.46 µM .
- Anti-inflammatory Properties : Pyrazole derivatives often demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production.
Biological Activity Data Table
| Property | Value |
|---|---|
| Anticancer Activity (MCF7) | IC50 = 0.01 µM |
| Anticancer Activity (NCI-H460) | IC50 = 0.46 µM |
| Anti-inflammatory Activity | Inhibition of COX enzymes |
| Mechanism of Action | Induces apoptosis |
Case Studies
-
Study on Anticancer Effects :
A study published in 2022 explored the anticancer efficacy of various pyrazole derivatives including this compound against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The compound demonstrated significant cytotoxicity with low IC50 values indicating high potency . -
Mechanistic Insights :
Another research article highlighted the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that the compound not only inhibits cell proliferation but also actively promotes programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
